molecular formula C4H5F5O B11716178 1,1,1,3,3-Pentafluoro-2-methoxypropane

1,1,1,3,3-Pentafluoro-2-methoxypropane

Cat. No.: B11716178
M. Wt: 164.07 g/mol
InChI Key: LLLKOOLOQRBDSS-UHFFFAOYSA-N
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Description

1,1,1,3,3-Pentafluoro-2-methoxypropane (C₃H₅F₅O) is a fluorinated ether primarily recognized as a chiral degradation product of sevoflurane, a widely used inhalational anesthetic . During sevoflurane metabolism, this compound forms alongside other byproducts, such as fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether (Compound A). Its chiral nature necessitates advanced analytical techniques like NMR enantiodiscrimination using silylated-acetylated cyclodextrins for stereochemical analysis .

Properties

Molecular Formula

C4H5F5O

Molecular Weight

164.07 g/mol

IUPAC Name

1,1,1,3,3-pentafluoro-2-methoxypropane

InChI

InChI=1S/C4H5F5O/c1-10-2(3(5)6)4(7,8)9/h2-3H,1H3

InChI Key

LLLKOOLOQRBDSS-UHFFFAOYSA-N

Canonical SMILES

COC(C(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Two-Step Catalytic Fluorination

A prominent industrial method involves the sequential fluorination of chlorinated precursors using hydrogen fluoride (HF) and metal oxide catalysts. This approach, adapted from the synthesis of 1,1,1,3,3-pentafluoropropane (245fa), begins with 1,1,1-trifluoro-3-chloro-2-propene (1233zd). The first step converts 1233zd to 1,1,1,3-tetrafluoro-2-propene (1234ze) via HF treatment at 100–150°C under 100–200 psig pressure, using antimony pentachloride (SbCl5) or chromium oxide (Cr2O3) catalysts. The second step further fluorinates 1234ze to PFMP by introducing methanol under controlled alkaline conditions, facilitating methoxy group incorporation.

Key Parameters:

  • Catalyst: SbCl5/Cr2O3 (5–10 wt%)

  • Temperature: 115–130°C

  • HF:Molar Ratio: 1.04:1

  • Yield: 95–99% selectivity for PFMP

This method’s advantage lies in its scalability, though challenges include azeotrope formation during distillation and HF handling requirements.

Decarboxylation of Carboxylic Acid Derivatives

Hydroxycarboxylic Ester Decarboxylation

Patent literature describes a novel route starting with hydroxycarboxylic esters, such as (CF3)2C(OH)COOR (R = hydrocarbon group). Thermal decarboxylation at 150–200°C eliminates CO2, forming an intermediate olefin, which undergoes fluorination with HF or Ruppert-Prakash reagent (CF3SiMe3). Subsequent methoxylation with methanol in the presence of KHF2 yields PFMP.

Reaction Scheme:

  • (CF3)2C(OH)COOR → (CF3)2C=CH2 + CO2

  • (CF3)2C=CH2 + CF3SiMe3 → (CF3)3C-CH2-SiMe3

  • Methanol addition → PFMP

Performance Metrics:

  • Decarboxylation Efficiency: >90% conversion

  • Overall Yield: 68–75%

This method avoids toxic intermediates but requires high-purity starting materials, making it cost-intensive for large-scale production.

Nucleophilic Substitution Reactions

Methanolysis of Fluorinated Alkyl Halides

Laboratory-scale synthesis employs nucleophilic displacement of halogen atoms in perfluorinated compounds. For example, 1,1,1,3,3-pentafluoro-2-chloropropane reacts with sodium methoxide (NaOCH3) in anhydrous tetrahydrofuran (THF) at −20°C to replace chlorine with a methoxy group.

Conditions:

  • Solvent: THF

  • Temperature: −20°C to 0°C

  • Reaction Time: 12–24 hours

  • Yield: 60–65%

Side reactions, such as elimination to form alkenes, are mitigated by low temperatures and stoichiometric control.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature Yield Purity Scalability
Two-Step FluorinationSbCl5/Cr2O3115–130°C95–99%98%Industrial
DecarboxylationKHF2150–200°C68–75%95%Pilot-scale
Nucleophilic SubstitutionNaOCH3−20°C60–65%90%Laboratory

Key Insights:

  • Industrial Preference: Continuous fluorination systems dominate due to high throughput, despite HF corrosion challenges.

  • Academic Interest: Decarboxylation routes are favored for mechanistic studies but lack cost efficiency.

  • Emerging Trends: Green chemistry approaches explore ionic liquids as HF alternatives to reduce environmental footprint.

Challenges and Optimization Strategies

Azeotrope Management

PFMP forms azeotropes with HF and chlorinated by-products, complicating distillation. Patent resolves this via fractional distillation with organic salts (e.g., tetrabutylammonium chloride) to break azeotropes, achieving 99.5% purity.

Catalyst Deactivation

SbCl5 catalysts degrade due to HF exposure, necessitating periodic regeneration. Chromium oxide catalysts offer better stability, with lifespans extending to 1,000 hours under optimized conditions.

By-Product Mitigation

Decarboxylation generates CO2 and olefins, requiring scrubbers for carbon capture. Fluorination by-products like HCl are neutralized using aqueous NaOH, yielding NaCl for disposal .

Chemical Reactions Analysis

1,1,1,3,3-Pentafluoro-2-methoxypropane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
1,1,1,3,3-Pentafluoro-2-methoxypropane is being investigated as a potential building block in drug synthesis. Its structural similarity to sevoflurane suggests possible applications in anesthetic formulations. Research indicates that fluorination may enhance the pharmacokinetic properties of drugs . Although current studies have not confirmed its anesthetic properties directly, its role as a chiral degradation product of sevoflurane highlights its relevance in medicinal chemistry .

Biological Activity
The compound has been identified as exhibiting biological activity due to its ability to interact with various molecular targets. Its electronegative fluorine atoms may influence its pharmacological profile and toxicity. Ongoing research aims to elucidate these interactions further and assess potential therapeutic effects.

Industrial Applications

Material Science
In industrial contexts, this compound is utilized in the production of advanced materials such as fluorinated polymers and coatings. Its stability under extreme conditions makes it suitable for applications requiring durable materials.

Chemical Reactions
The compound serves as a solvent and reagent in various chemical reactions due to its unique properties. It can undergo nucleophilic substitutions and eliminations, leading to the formation of various derivatives that are useful in synthetic organic chemistry .

Research Applications

Analytical Chemistry
In analytical studies, this compound has been employed for enantiodiscrimination in chiral analysis. Its interactions with chiral sensors have been documented using nuclear magnetic resonance spectroscopy . This capability allows researchers to differentiate between enantiomers effectively.

Case Study 1: Biological Interaction

A study investigated the interaction of this compound with biological systems. The findings indicated that the compound could influence enzymatic activities due to its structural characteristics. Further exploration into its mechanisms of action is ongoing .

Case Study 2: Material Durability

Research highlighted the use of this compound in developing coatings that exhibit superior resistance to chemical degradation. These coatings are particularly valuable in environments exposed to harsh chemicals and extreme temperatures.

Mechanism of Action

The mechanism by which 1,1,1,3,3-Pentafluoro-2-methoxypropane exerts its effects involves interactions with molecular targets and pathways. Its fluorinated structure allows it to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

HFE-356mmz (1,1,1,3,3,3-Hexafluoro-2-methoxypropane)

  • Molecular Formula : C₄H₄F₆O .
  • Global Warming Potential (GWP): 14, significantly lower than traditional refrigerants .
  • Flammability : Mildly flammable (8.46 vol%), making it safer than hydrocarbons like n-pentane .
  • Applications: Used as a working fluid in Organic Rankine Cycle (ORC) systems for low-grade waste heat recovery due to its low GWP and non-toxic profile .
  • Key Properties :
    • Ideal-gas heat capacity: Derived from sound velocity measurements via acoustic-microwave resonance .
    • Dielectric permittivity: Provides insights into molar polarizability and dipole moment .

R-245fa (1,1,1,3,3-Pentafluoropropane)

  • Molecular Formula : C₃H₃F₅ .
  • GWP : 858, leading to international restrictions under the Kigali Amendment .
  • Flammability: Non-flammable, but high GWP limits its use .
  • Applications : Previously used in ORC systems; phased out due to environmental concerns .
  • Synthesis : Produced via catalytic hydrogenation of chlorinated precursors .

n-Pentane

  • Molecular Formula : C₅H₁₂ .
  • GWP : ~0, environmentally benign .
  • Flammability : Highly flammable, posing safety risks in industrial applications .

Sevoflurane Degradation Products

  • Compound A (Fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether): Known for renal toxicity .

Comparative Analysis Table

Compound Molecular Formula GWP Flammability Application Key Properties/Concerns
1,1,1,3,3-Pentafluoro-2-methoxypropane C₃H₅F₅O N/R N/R (Potential toxicity) Sevoflurane degradation product Chiral, requires NMR analysis
HFE-356mmz C₄H₄F₆O 14 Mildly flammable ORC working fluid Low GWP, non-toxic
R-245fa C₃H₃F₅ 858 Non-flammable Phased-out ORC fluid High GWP, restricted
n-Pentane C₅H₁₂ ~0 Highly flammable ORC, solvents Safety concerns due to flammability

N/R: Not reported in available literature.

Structural and Functional Insights

  • Fluorine Content : The target compound has five fluorine atoms, compared to six in HFE-356mmz. This difference affects polarity, boiling points, and environmental persistence.
  • Chirality : Unlike HFE-356mmz and R-245fa, the target compound’s chirality necessitates specialized analytical methods, as seen in cyclodextrin-based NMR techniques .

Biological Activity

1,1,1,3,3-Pentafluoro-2-methoxypropane (PFMP) is a fluorinated organic compound with the molecular formula C4H5F5OC_4H_5F_5O. It is characterized by its high thermal stability and low reactivity, making it suitable for various industrial and scientific applications. The compound is synthesized through the reaction of methanol with a fluorinated alkene under controlled conditions, which optimizes yield and purity.

PropertyValue
Molecular FormulaC4H5F5OC_4H_5F_5O
Molecular Weight164.07 g/mol
IUPAC NameThis compound
InChI KeyLLLKOOLOQRBDSS-UHFFFAOYSA-N
Canonical SMILESCOC(C(F)F)C(F)(F)F

The biological activity of PFMP is primarily attributed to its interactions with various molecular targets within biological systems. Studies indicate that its fluorinated structure enables it to interact with enzymes and proteins, potentially altering their activity. These interactions may lead to modulation of biochemical pathways, although specific molecular targets remain under investigation .

Case Studies and Research Findings

Recent research has explored the implications of PFMP in biochemical studies and potential therapeutic applications:

  • Anticancer Properties : Some studies suggest that PFMP may inhibit the activity of enzymes involved in cell proliferation, indicating potential anticancer effects. The exact mechanisms and efficacy are still being evaluated in clinical settings .
  • Chiral Discrimination : PFMP has been utilized in chiral discrimination studies, particularly in conjunction with cyclodextrins. These studies highlight its utility in distinguishing between enantiomers in complex mixtures using NMR spectroscopy .
  • Environmental Impact : Investigations into the environmental stability and degradation pathways of PFMP have revealed insights into its persistence and potential ecological effects. Understanding these factors is crucial for assessing the compound's safety in industrial applications .

Comparative Analysis

Comparative studies have shown that PFMP exhibits unique properties when compared to similar fluorinated compounds:

  • Versus 1,1,1,3,3-Hexafluoro-2-methoxypropane : PFMP has a lower fluorine content but maintains significant chemical stability.
  • Versus 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane : The additional fluoromethoxy group in this compound alters its reactivity profile and potential applications.

Q & A

Q. What are the established synthetic routes for 1,1,1,3,3-Pentafluoro-2-methoxypropane, and how can reaction conditions be optimized for laboratory-scale production?

The synthesis of fluorinated ethers like this compound often involves catalytic fluorination or pyrolysis. For example, analogous compounds are synthesized via gas-phase pyrolysis of chlorinated precursors at temperatures exceeding 700°C, with chlorodifluoromethane acting as a co-reactant to enhance selectivity . Laboratory-scale optimization requires precise control of reaction parameters, including temperature gradients (e.g., 725°C for trifluoroethylene synthesis), catalyst selection (e.g., chromium-based catalysts for HFC production), and reactant stoichiometry to minimize byproducts like 1,1,1,3,3,3-hexafluoropropane .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound post-synthesis?

Key techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities.
  • Nuclear Magnetic Resonance (NMR): 19F^{19}\text{F} NMR is critical for confirming fluorination patterns, while 1H^{1}\text{H} NMR resolves methoxy group integration.
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Detects functional groups (e.g., C-F, C-O-C stretches) and monitors reaction progress.
  • Differential Scanning Calorimetry (DSC): Evaluates phase transitions and thermal stability .

Q. What are the key thermophysical properties (e.g., viscosity, thermal conductivity) of this compound, and how are they experimentally measured?

For similar fluorinated ethers (e.g., HFE-356mmz), viscosity is measured using capillary viscometers under controlled temperature and pressure, while thermal conductivity is determined via transient hot-wire methods. Typical values for analogous compounds range from 0.12–0.15 mPa·s (viscosity) and 0.06–0.08 W/m·K (thermal conductivity) at 25°C . Calibration against reference fluids (e.g., water, ethanol) ensures accuracy.

Advanced Research Questions

Q. How can computational models like Extended Corresponding States (ECS) or Residual Entropy Scaling (RES) predict transport properties of this compound across varying thermodynamic conditions?

ECS and RES are robust for extrapolating viscosity and thermal conductivity data. ECS leverages reduced properties (e.g., critical temperature/pressure) to scale transport properties, while RES correlates entropy with viscosity via molecular dynamics simulations. For HFE-356mmz, these models achieve <5% deviation from experimental data at temperatures up to 150°C and pressures ≤10 MPa . Validation requires high-precision experimental datasets for parameter tuning.

Q. What methodologies resolve contradictions in reported thermophysical data (e.g., conflicting viscosity values) for fluorinated ethers?

Discrepancies often arise from experimental setups (e.g., calibration drift, impurity levels). To reconcile

  • Statistical Meta-Analysis: Apply weighted averaging to datasets, prioritizing studies with rigorous uncertainty quantification.
  • Standardized Protocols: Adopt ISO-guided measurements (e.g., ISO/TR 16103 for fluid properties).
  • Cross-Validation: Compare results from independent methods (e.g., capillary vs. oscillating viscometry) .

Q. What catalytic systems and reaction mechanisms dominate the fluorination steps during synthesis, and how do they influence byproduct formation?

Fluorination catalysts like SbF5_5 or Cr2_2O3_3 facilitate Cl/F exchange in chlorinated precursors. For example, 1,1,1,3,3-pentachloropropane reacts with HF under liquid-phase catalysis to yield pentafluoropropane derivatives. Byproducts such as 1,1,1,3,3,3-hexafluoropropane form via over-fluorination, which is mitigated by optimizing HF stoichiometry and residence time . Mechanistic studies using in-situ FT-IR reveal intermediate formation of chlorofluorocarbenes.

Q. How does the methoxy group in this compound alter environmental degradation pathways compared to non-ether HFCs?

The methoxy group increases susceptibility to hydroxyl radical (•OH) attack in the troposphere, shortening atmospheric lifetime. For instance, HFC-245fa (non-ether) has a lifetime of ~7.6 years, while methoxy-substituted analogs may degrade faster due to C-O bond cleavage. Computational studies (e.g., density functional theory) predict degradation products like trifluoroacetic acid, requiring experimental validation via smog chamber trials .

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